2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid is an organic compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.15 g/mol This compound features a central acetic acid group with two fluorine atoms attached to the second carbon and a methoxypyridazine group on the same carbon
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridazine and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The presence of fluorine atoms and the methoxypyridazine group makes this compound a valuable building block in drug discovery.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes, potentially inhibiting or activating them.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid can be compared with similar compounds such as:
Eigenschaften
Molekularformel |
C7H6F2N2O3 |
---|---|
Molekulargewicht |
204.13 g/mol |
IUPAC-Name |
2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6F2N2O3/c1-14-5-3-2-4(10-11-5)7(8,9)6(12)13/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
QFHZLZWYYLFPRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C=C1)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.